tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate: is a chemical compound with the molecular formula C18H25FN2O3 and a molecular weight of 336.407 g/mol. This compound contains various functional groups, including a secondary amide and a carbamate, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate typically involves the reaction of 4-fluorobenzoic acid with cyclohexylamine to form 4-(4-fluorobenzamido)cyclohexane. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-(4-chlorobenzamido)cyclohexyl)carbamate
- tert-Butyl (4-(4-bromobenzamido)cyclohexyl)carbamate
- tert-Butyl (4-(4-methylbenzamido)cyclohexyl)carbamate
Comparison: tert-Butyl (4-(4-fluorobenzamido)cyclohexyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
tert-butyl N-[4-[(4-fluorobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPHSQSTZWJOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125764 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-43-7 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(4-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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